molecular formula C10H12FNO2 B13054737 Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

Cat. No.: B13054737
M. Wt: 197.21 g/mol
InChI Key: XBZDGNQGPQULMN-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of phenylacetate, featuring a fluorine and methyl group on the aromatic ring, and an amino group on the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-fluoro-3-chlorophenyl)acetate
  • Methyl 2-amino-2-(4-fluoro-3-bromophenyl)acetate
  • Methyl 2-amino-2-(4-fluoro-3-nitrophenyl)acetate

Uniqueness

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is unique due to the presence of both a fluorine and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and development .

Biological Activity

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and its implications in pharmacology.

Chemical Structure and Properties

This compound is characterized by an amino group and a fluorinated aromatic ring, which contribute to its unique reactivity and interaction with biological targets. Its molecular formula is C11H12FNO2C_{11}H_{12}FNO_2, with a molecular weight of approximately 215.22 g/mol.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : The process begins with readily available precursors such as 4-fluoro-3-methylbenzaldehyde and methyl glycinate.
  • Formation of Intermediate : The aldehyde is converted into an imine through reaction with methyl glycinate under acidic conditions.
  • Reduction : The imine is then reduced to the corresponding amine using sodium borohydride.
  • Esterification : Finally, the amine undergoes esterification to yield the target compound.

Pharmacological Properties

This compound exhibits several pharmacological properties:

  • Enzyme Modulation : The compound has been shown to modulate enzyme activity, particularly in systems involving cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Interaction : It interacts with various receptors, including those involved in neurotransmission and pain pathways, indicating potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT-116 (colon cancer). The IC50 values for these cell lines were found to be approximately 1.7 µM, 0.87 µM, and 0.55 µM, respectively .
  • Kinase Inhibition : The compound has shown potential as a selective inhibitor for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibitory activity was observed with IC50 values around 23 nM for CDK1.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's by modulating neurotransmitter levels and reducing oxidative stress .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : The fluorinated aromatic ring enhances binding affinity to target proteins through hydrophobic interactions and hydrogen bonding capabilities provided by the amino group.
  • Modulation of Signaling Pathways : By interacting with receptors involved in signaling pathways, the compound may alter downstream effects related to cell proliferation and apoptosis.

Comparative Analysis

Compound NameIC50 (µM)Biological Activity
This compound0.55Inhibits HCT116 colon carcinoma
Tert-butyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate0.36Selective CDK2 inhibitor
Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-Potential for neurological applications

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

InChI

InChI=1S/C10H12FNO2/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3

InChI Key

XBZDGNQGPQULMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)OC)N)F

Origin of Product

United States

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